Terephthalic acid
Overview
Description
Terephthalic acid (TPA) is an aromatic dicarboxylic acid, primarily used as a precursor to the polyester PET, used in making clothing and plastic bottles. It is a white, crystalline solid with the formula C6H4(COOH)2. TPA is non-fluorescent, which is advantageous for certain applications as it eliminates the problem of a high initial background .
Synthesis Analysis
The synthesis of TPA can be approached through various methods. One study reports the selective oxidation of p-cymene, derived from biodegradable terpenes like limonene or eucalyptol, into TPA using a Mn-Fe mixed-oxide heterogeneous catalyst. This represents a sustainable approach to TPA production, achieving a yield of 51% . Another innovative method involves the biotransformation of p-xylene into TPA by an engineered Escherichia coli strain, which converts p-xylene to TPA with a high conversion yield of 96.7 mol% . Additionally, TPA synthesis at high concentrations in high-temperature liquid water (HTW) has been explored, demonstrating the feasibility of HTW as a medium for TPA synthesis at concentrations higher than its solubility limit .
Molecular Structure Analysis
The molecular structure of TPA has been studied extensively. On metal surfaces, TPA exhibits interesting behaviors, such as the coexistence of one- and two-dimensional supramolecular assemblies on Pd(111) due to self-limiting deprotonation . Another study showed a transition from a flat-lying chemisorbed first monolayer to a standing second layer on Cu(100), providing insights into the development of self-assembled organic thin films . The orientation of TPA molecules on epitaxial graphene has also been investigated, revealing that the molecular plane adopts a parallel orientation up to a monolayer coverage .
Chemical Reactions Analysis
TPA's reactivity, particularly in the context of detecting hydroxyl radicals, has been studied. It has been used as a dosimeter for hydroxyl radicals produced by gamma irradiation and ultrasound. The hydroxylation reactions of TPA produce a fluorescent product, which is useful for detecting these radicals in biologically relevant reactions . The solid-state polymorph transformation of TPA has also been investigated, suggesting a nucleation and growth mechanism for the transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of TPA have been analyzed in various studies. The economic and environmental assessment of using HTW as a medium for TPA synthesis suggests that it is economically competitive with and potentially more environmentally benign than traditional acetic-acid-based processes. The HTW-based process has a similar capital cost to the current process but offers reduced energy and pollutant intensities .
Scientific Research Applications
Microbial Production : TPA, primarily used in producing polyesters, fibers, and films, can be produced through microbial methods, offering an environmentally friendly alternative to the traditional inorganic catalysis of p-xylene (Shen Yin-chu, 2006).
Biological Transformation : Metabolically engineered Escherichia coli has been used to biologically transform p-xylene into TPA, suggesting the potential for large-scale biotechnological production of TPA (Z. Luo & S. Lee, 2017).
Microbial Degradation : A strain of Arthrobacter sp. has been identified capable of degrading TPA, presenting an eco-friendly solution for managing TPA pollution in wastewater (Yimo Zhang et al., 2013).
Hydrogenation Processes : Advances in the instrument selection and computer-controlling system for TPA hydrogenation have led to more efficient and stable operations (Huahua Dun, 2004).
Biotransformation Studies : Soil samples have been used to isolate strains that can oxidize p-xylene to TPA, with enhanced enzyme activity observed when induced by toluene (Wang Jing, 2006).
Wastewater Treatment : Methods like ozonation and O3/ZnO processes have been studied for removing TPA from petrochemical wastewater, highlighting the need for effective remediation techniques (A. Shokri, 2017).
Polyhydroxyl TPA Synthesis : Polyhydroxyl TPA, with applications in medicines and functional materials, can be synthesized through environmentally friendly methods, offering a low-cost, simple operation (Z. Jian, 2010).
TPA Wastewater Treatment Technologies : Various biological and physiochemical technologies have been explored for treating purified TPA wastewater, with electrocoagulation being particularly effective (K. K. Garg & B. Prasad, 2017).
Hydroxyl Radical Detection : TPA has been used as a dosimeter for detecting hydroxyl radicals in biological reactions, offering a specific and efficient method for studying radical generation (J. Barreto et al., 1994).
Advanced Oxidation Processes : Advanced oxidation processes have been evaluated for TPA removal from wastewater, with certain combinations proving highly effective in minimizing treatment time and identifying possible TPA destruction pathways (R. Thiruvenkatachari et al., 2007).
Safety And Hazards
Future Directions
Innovative methods for producing TPA, such as bio-based and bacterial fermentation processes, could represent the future of this industry, offering more sustainable and eco-friendly alternatives . Furthermore, the growing demand for PTA stands as a testament to its indispensable role in today’s consumer-driven world . The world market and advancements in textiles and packaging show a bright future for PTA .
properties
IUPAC Name |
terephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYFWRCBNTPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H6O4, Array | |
Record name | TEREPHTHALIC ACID | |
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Related CAS |
26876-05-1 | |
Record name | Polyterephthalic acid | |
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DSSTOX Substance ID |
DTXSID6026080 | |
Record name | Terephthalic acid | |
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Molecular Weight |
166.13 g/mol | |
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Physical Description |
Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder | |
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Boiling Point |
greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes) | |
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Flash Point |
260 °C, 500 °F (260 °C) (Open cup) | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28 | |
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Density |
1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51 | |
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Vapor Pressure |
0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C: | |
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Mechanism of Action |
/The aim of this study was/ to investgate the metabolism of terephthalic acid (TPA) in rats and its mechanism. Metabolism was evaluated by incubating sodium terephthalate (NaTPA) with rat normal liver microsomes, or with microsomes pretreated by phenobarbital sodium, or with 3-methycholanthrene, or with diet control following a NADPH-generating system. The determination was performed by high performance liquid chromatography (HPLC), and the mutagenic activation was analyzed by umu tester strain Salmonella typhimurium NM2009. Expression of CYP4B1 mRNA was detected by RT-PCR. The amount of NaTPA (12.5-200 uL /per/ L) detected by HPLC did not decrease in microsomes induced by NADPH-generating system. Incubation of TPA (0.025-0.1 mmol /per/ L) with induced or noninduced liver microsomes in an NM2009 umu response system did not show any mutagenic activation. TPA exposure increased the expression of CYP4B 1 mRNA in rat liver, kidney, and bladder. Lack of metabolism of TPA in liver and negative genotoxic data from NM2009 study are consistent with other previous short-term tests... | |
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Impurities |
TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX) | |
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Product Name |
Terephthalic acid | |
Color/Form |
Needles, White crystals or powder | |
CAS RN |
100-21-0, 211863-90-0 | |
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Record name | terephthalic acid | |
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URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEREPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7NKZ40BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TEREPHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terephthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TEREPHTHALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TEREPHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/3 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes | |
Record name | TEREPHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16085 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TEREPHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terephthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TEREPHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/3 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.